![molecular formula C18H24N4O4S2 B2668571 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane CAS No. 2034752-43-5](/img/structure/B2668571.png)
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The structure also includes sulfonyl and phenylethenesulfonyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For example, the pyrazole ring could undergo nucleophilic and electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Research on cycloaddition reactions, particularly involving sulfones and pyrazoles, sheds light on synthetic methodologies that could be applicable to or inspired by the structure of "1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane." For instance, the synthesis of alkynylpyrazoles through regio- and stereo-selective addition of diazomethane to enyne sulfones, followed by conversion to 1H-pyrazoles, demonstrates the versatility of sulfone-containing compounds in organic synthesis (Yoshimatsu et al., 1997).
Antimicrobial Applications
Studies on the antimicrobial activity of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups indicate that sulfone-modified heterocycles can exhibit significant biological activity. This suggests potential applications of "1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane" in the development of antimicrobial agents (Alsaedi et al., 2019).
Heterocyclic Chemistry
The synthesis and evaluation of heterocyclic compounds, such as the work on thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, highlight the potential of sulfone-containing heterocycles in the development of new materials and chemical probes. These studies also emphasize the structural diversity and reactivity that can be achieved with sulfone groups in heterocyclic chemistry (Vasin et al., 2014).
Green Chemistry
Research focused on greener synthesis methods, such as the room temperature synthesis of pyrazoles and diazepines in aqueous medium, demonstrates the ongoing efforts to develop environmentally friendly and sustainable chemical processes. This aligns with the potential for compounds like "1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane" to be synthesized or utilized in green chemistry applications (Polshettiwar & Varma, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dimethylpyrazolidin-4-yl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S2/c1-15-18(16(2)20-19-15)28(25,26)22-11-6-10-21(12-13-22)27(23,24)14-9-17-7-4-3-5-8-17/h3-5,7-9,14-16,18-20H,6,10-13H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJWCFSPQNMBQ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

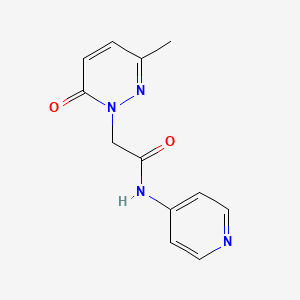

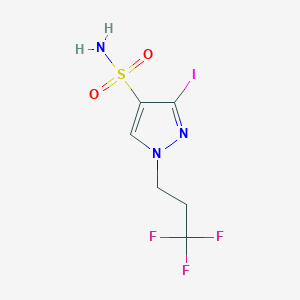
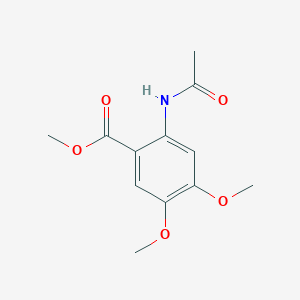
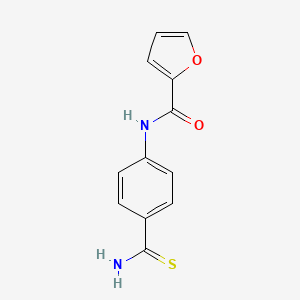
![4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2668495.png)
![6-ethyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2668496.png)
![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)
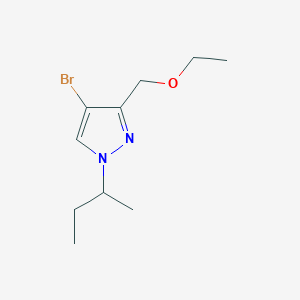
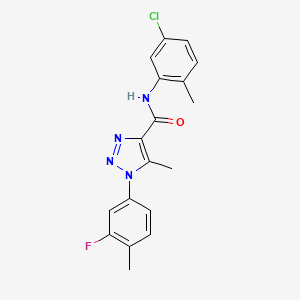
![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)
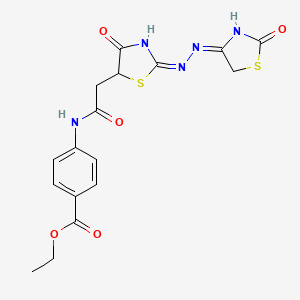
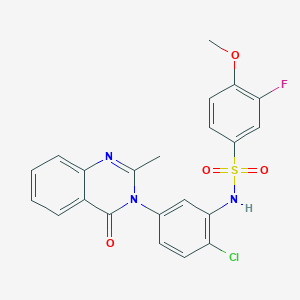
![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)